
Insulin lispro
Vue d'ensemble
Description
L'insuline lispro est un analogue de l'insuline à action rapide utilisé principalement pour contrôler l'hyperglycémie chez les personnes atteintes de diabète sucré. Il s'agit d'une forme modifiée de l'insuline humaine où les acides aminés aux positions B28 et B29 sont inversés, ce qui donne une lysine en position B28 et une proline en position B29. Cette modification réduit la tendance des molécules d'insuline à former des dimères et des hexamères, permettant une absorption plus rapide et un début d'action plus rapide .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'insuline lispro est produite en utilisant la technologie de l'ADN recombinant. Le gène codant l'insuline humaine est modifié pour inverser les positions de la lysine et de la proline aux positions B28 et B29. Ce gène modifié est ensuite inséré dans un hôte approprié, généralement Escherichia coli ou Saccharomyces cerevisiae, qui exprime la protéine insuline lispro .
Méthodes de production industrielle : Le processus de production comprend plusieurs étapes:
Fermentation : Les cellules hôtes sont cultivées dans de grands bioréacteurs.
Isolement : La protéine insuline lispro est isolée des cellules hôtes.
Purification : La protéine subit de multiples étapes de purification pour éliminer les impuretés et garantir une grande pureté.
Repliement : La protéine est repliée pour obtenir la bonne structure tridimensionnelle.
Formulation : Le produit final est formulé avec des excipients pour garantir sa stabilité et son efficacité.
Analyse Des Réactions Chimiques
Types de réactions : L'insuline lispro subit principalement des interactions non covalentes plutôt que des réactions chimiques. Elle peut être impliquée dans :
Oxydation : L'insuline lispro peut subir une oxydation, en particulier au niveau des résidus méthionine, ce qui peut affecter sa stabilité et son activité.
Désamidation : Cette réaction peut se produire au niveau des résidus asparagine, conduisant à la formation d'isoformes avec des profils d'activité différents.
Réactifs et conditions communs :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.
Désamidation : Des conditions acides ou basiques peuvent favoriser la désamidation.
Produits principaux :
Produits d'oxydation : Formes oxydées d'insuline lispro avec une activité modifiée.
Produits de désamidation : Isoformes d'insuline lispro avec des propriétés pharmacocinétiques différentes.
4. Applications de la recherche scientifique
L'insuline lispro a un large éventail d'applications dans la recherche scientifique:
Chimie : Utilisée comme protéine modèle pour étudier le repliement des protéines, la stabilité et les interactions.
Biologie : Aide à comprendre les interactions du récepteur de l'insuline et les voies de signalisation.
Médecine : Largement utilisée en recherche clinique pour développer de nouveaux traitements du diabète et pour étudier la pharmacocinétique et la pharmacodynamique des analogues de l'insuline.
Industrie : Utilisée dans le développement de biosimilaires et dans l'optimisation des processus de production de l'insuline
5. Mécanisme d'action
L'insuline lispro agit en se liant au récepteur de l'insuline à la surface des cellules cibles, telles que le foie, les muscles et le tissu adipeux. Cette liaison active l'activité tyrosine kinase intrinsèque du récepteur, conduisant à l'autophosphorylation et à la phosphorylation subséquente des molécules de signalisation en aval. Ces voies de signalisation favorisent l'absorption du glucose, la synthèse du glycogène et la synthèse des lipides tout en inhibant la néoglucogenèse et la lipolyse .
Composés similaires :
Insuline aspart : Un autre analogue de l'insuline à action rapide avec un début et une durée d'action similaires.
Insuline glulisine : Un analogue de l'insuline à action rapide avec de légères différences dans la séquence d'acides aminés et le profil pharmacocinétique.
Insuline humaine régulière : A un début d'action plus lent et une durée d'action plus longue que l'insuline lispro
Unicité : La séquence d'acides aminés unique de l'insuline lispro aux positions B28 et B29 permet une absorption rapide et un début d'action rapide, la rendant particulièrement efficace pour contrôler les niveaux de glycémie postprandiale. Ce profil d'action rapide la distingue de l'insuline humaine régulière et des autres analogues de l'insuline .
Applications De Recherche Scientifique
Pharmacological Properties
Insulin lispro differs from human insulin by the reversal of two amino acids at positions B28 and B29. This modification allows for quicker absorption and onset of action compared to regular insulin, making it particularly useful for controlling blood glucose levels after meals. The pharmacokinetics of this compound enable it to reach peak activity within 30 to 90 minutes after subcutaneous injection, with effects lasting for about 3 to 5 hours .
Glycemic Control in Diabetes
This compound is primarily indicated for improving glycemic control in patients with Type 1 and Type 2 diabetes. It can be used alone or in combination with other antidiabetic medications, such as sulfonylureas, to enhance overall glucose management. Studies have shown that this compound significantly reduces postprandial glucose levels and HbA1c values compared to other insulin formulations .
Treatment of Postprandial Hyperglycemia
A randomized crossover study demonstrated that patients using this compound before meals achieved lower two-hour postprandial glucose concentrations compared to those on sulfonylureas alone. The results indicated a decrease in fasting plasma glucose levels and improved lipid profiles, suggesting that this compound effectively targets postprandial hyperglycemia .
Continuous Subcutaneous Insulin Infusion (CSII)
This compound is also utilized in CSII therapy, which allows for more precise control of blood glucose levels throughout the day. A study involving patients with Type 1 diabetes found that those using this compound experienced better overall glycemic control without an increased risk of hypoglycemia compared to regular human insulin .
Off-Label Uses
Beyond its primary indications, this compound has off-label applications in treating conditions such as mild-to-moderate diabetic ketoacidosis and gestational diabetes . Its rapid action makes it suitable for managing acute hyperglycemic episodes.
Case Study 1: Subcutaneous Insulin Resistance Syndrome
A notable case involved a patient with subcutaneous insulin resistance syndrome who was treated with ultra-rapid this compound. The patient had previously struggled with glycemic control despite continuous subcutaneous infusion therapy. Transitioning to ultra-rapid this compound resulted in improved glycemic outcomes, demonstrating its efficacy in challenging cases .
Case Study 2: Severe Immunological Insulin Resistance
Another case reported the successful use of this compound in a patient exhibiting severe immunological resistance to human insulin due to antibodies. The switch to this compound not only improved glycemic control but also reduced the incidence of adverse reactions associated with human insulin therapy .
Comparative Efficacy
A systematic review comparing this compound with human regular insulin revealed that patients using lispro had a significantly higher likelihood of achieving therapeutic success, particularly in lowering postprandial blood glucose levels . The findings underscore the advantages of rapid-acting insulins like lispro in modern diabetes management.
Mécanisme D'action
Insulin lispro acts by binding to the insulin receptor on the surface of target cells, such as liver, muscle, and adipose tissue. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent phosphorylation of downstream signaling molecules. These signaling pathways promote glucose uptake, glycogen synthesis, and lipid synthesis while inhibiting gluconeogenesis and lipolysis .
Comparaison Avec Des Composés Similaires
Insulin Aspart: Another rapid-acting insulin analogue with a similar onset and duration of action.
Insulin Glulisine: A rapid-acting insulin analogue with slight differences in amino acid sequence and pharmacokinetic profile.
Regular Human Insulin: Has a slower onset and longer duration of action compared to insulin lispro
Uniqueness: this compound’s unique amino acid sequence at positions B28 and B29 allows for rapid absorption and onset of action, making it particularly effective for controlling postprandial blood glucose levels. This rapid action profile distinguishes it from regular human insulin and other insulin analogues .
Activité Biologique
Insulin lispro is a rapid-acting insulin analog that has been developed to improve glycemic control in patients with diabetes. Its unique structure and pharmacokinetic properties distinguish it from regular human insulin, leading to enhanced clinical outcomes. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
This compound is a recombinant insulin analog that differs from human insulin by the transposition of proline and lysine at positions 28 and 29 of the B chain. This modification reduces its capacity for self-association, resulting in a more rapid absorption following subcutaneous administration. The biological activity involves:
- Binding to Insulin Receptors : this compound binds to the insulin receptor (IR), which consists of two alpha and two beta subunits. This binding activates the intrinsic tyrosine kinase activity of the beta subunit, leading to autophosphorylation and subsequent phosphorylation of intracellular substrates such as IRS proteins and Shc .
- Activation of Signaling Pathways : The activation of these substrates triggers downstream signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in glucose uptake through GLUT4 translocation to the cell membrane .
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to regular human insulin:
Parameter | This compound | Regular Human Insulin |
---|---|---|
Onset of Action | 10-15 minutes | 30-45 minutes |
Peak Activity | 60 minutes | 2-3 hours |
Duration of Action | 4-5 hours | 5-8 hours |
These properties allow for better postprandial glucose control when administered immediately before meals, reducing the risk of postprandial hyperglycemia .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of this compound in managing blood glucose levels in both type 1 and type 2 diabetes patients. Key findings include:
- Improved Glycemic Control : In a randomized crossover trial involving 113 patients with type 1 diabetes, this compound resulted in a significant reduction in HbA1c levels (6.8% vs. 6.9% for regular human insulin) and lower postprandial blood glucose excursions (P < 0.001) .
- Postprandial Glucose Levels : In one large trial, patients using this compound showed a mean reduction in postprandial blood glucose levels by 1.3 mmol/L at one hour and 2.0 mmol/L at two hours compared to those using regular human insulin .
- Patient Satisfaction : Patients reported higher satisfaction levels with this compound due to its flexibility in timing relative to meals and its effectiveness in controlling blood sugar levels without increasing hypoglycemic events .
Safety Profile
The safety profile of this compound is comparable to that of regular human insulin, with no significant differences in the incidence of hypoglycemia or adverse events reported across various studies:
- Hypoglycemia Rates : The occurrence of hypoglycemia was similar between patients using this compound and those using regular human insulin, with no severe cases reported during studies involving continuous subcutaneous insulin infusion (CSII) .
- Long-term Use : Long-term studies indicate that this compound does not increase the risk of severe adverse effects compared to traditional insulins, making it a safe option for chronic management of diabetes .
Case Studies
Several case studies illustrate the practical applications and benefits of using this compound:
-
Case Study: Type 1 Diabetes Management
- A study involving patients transitioning from regular human insulin to this compound demonstrated improved glycemic control with reduced daily plasma glucose levels and fewer postprandial spikes.
- Patients reported enhanced quality of life and treatment satisfaction due to the flexibility offered by rapid-acting insulins.
- Case Study: Continuous Subcutaneous Insulin Infusion
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQPCUGRUFHED-DETKDSODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H389N65O77S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157956 | |
Record name | Insulin lispro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5814 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Insulin lispro binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Reversal of the proline and lysine residues at positions B28 and B29 of native insulin eliminates hydrophobic interactions and weakens some of the hydrogen bonds that contribute to the stability of the insulin dimers that comprise insulin hexamers. Hexamers of insulin lispro are produced in the presence of zinc and m-cresol. These weakly associated hexamers quickly dissociate upon subcutaneous injection and are absorbed as monomers through vascular endothelial cells. These properties give insulin lispro its fast-acting properties. | |
Record name | Insulin lispro | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133107-64-9 | |
Record name | Insulin lispro | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Insulin lispro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.